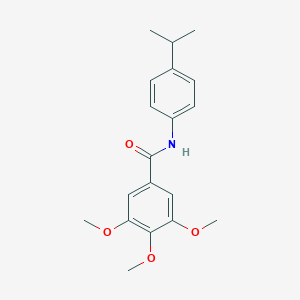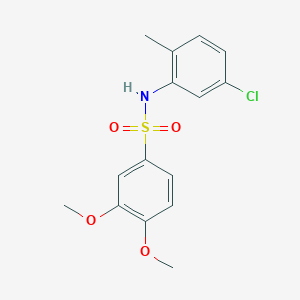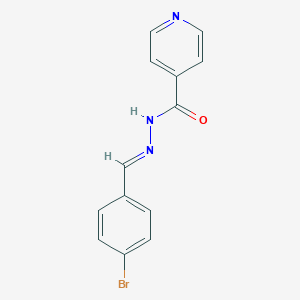
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide, also known as DPA-714, is a compound that has gained significant attention in scientific research due to its potential applications in imaging and treatment of neurological disorders. DPA-714 is a ligand for the translocator protein (TSPO), which is involved in the regulation of neuroinflammation and oxidative stress.
作用機序
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide binds to TSPO, which is located in the outer mitochondrial membrane of activated microglia and astrocytes. TSPO is involved in the regulation of cholesterol transport, steroidogenesis, and apoptosis. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide binding to TSPO results in the inhibition of neuroinflammation and oxidative stress, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide has been shown to have anti-inflammatory and antioxidant effects in animal models of neurological disorders. It reduces the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the neuroinflammatory response. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide also increases the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress.
実験室実験の利点と制限
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, which allows for accurate imaging and detection of neuroinflammation and oxidative stress. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide has limitations, such as its short half-life and rapid clearance from the body, which can affect its effectiveness in vivo.
将来の方向性
There are several future directions for the use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide in scientific research. One potential application is in the development of new imaging techniques for the early detection and diagnosis of neurological disorders. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide can also be used as a therapeutic agent for the treatment of neuroinflammatory and oxidative stress-related disorders. Further studies are needed to determine the optimal dosage and administration of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide for these applications. Additionally, the development of new TSPO ligands with improved pharmacokinetic properties can enhance the effectiveness of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide in vivo.
合成法
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide involves several steps, starting with the reaction of 2-iodobenzamide with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide has been extensively studied for its potential use in imaging and treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO expression is upregulated in activated microglia and astrocytes, which are involved in neuroinflammation and oxidative stress. Therefore, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide can be used as a marker for neuroinflammation and oxidative stress in these disorders.
特性
分子式 |
C18H16IN3O2 |
|---|---|
分子量 |
433.2 g/mol |
IUPAC名 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-iodobenzamide |
InChI |
InChI=1S/C18H16IN3O2/c1-12-16(20-17(23)14-10-6-7-11-15(14)19)18(24)22(21(12)2)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,20,23) |
InChIキー |
GBVBZZJDOHOSFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)



![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)
